Multi-Target Aldehyde Dehydrogenase Inhibition: ALDH2, ALDH1A2, and ALDH1B1 Activity Profile
5-Morpholin-4-yl-2-furaldehyde demonstrates a broad-spectrum inhibitory profile against multiple aldehyde dehydrogenase (ALDH) isoforms, a property not consistently observed among structurally related furan-2-carbaldehyde derivatives. In curated bioactivity assays, the compound inhibited human ALDH2 with an IC₅₀ of 360 nM, human ALDH1A2 with an IC₅₀ of 69 nM, and human ALDH1B1 with an IC₅₀ of 86 nM [1]. This multi-isoform inhibitory activity distinguishes it from simpler furfural analogs (e.g., 5-nitrofuran-2-carbaldehyde) which often exhibit narrower isoform selectivity or require higher concentrations for comparable inhibition [2].
| Evidence Dimension | ALDH isoform inhibition (IC₅₀) |
|---|---|
| Target Compound Data | ALDH2: 360 nM; ALDH1A2: 69 nM; ALDH1B1: 86 nM |
| Comparator Or Baseline | 5-nitrofuran-2-carbaldehyde: reported ALDH2 IC₅₀ > 10,000 nM (selective for ALDH1A1) |
| Quantified Difference | >27-fold greater potency against ALDH2 |
| Conditions | Recombinant human ALDH enzymes expressed in E. coli; dehydrogenase activity measured via NAD(P)H production |
Why This Matters
This multi-isoform ALDH inhibition profile supports procurement for oncology research programs targeting ALDH-positive cancer stem cells, where broad isoform coverage may be mechanistically advantageous compared to isoform-selective analogs [3].
- [1] BindingDB. BDBM50236908. CHEMBL1562069. Affinity Data for human ALDH2 (IC₅₀ = 360 nM), ALDH1A2 (IC₅₀ = 69 nM), and ALDH1B1 (IC₅₀ = 86 nM). View Source
- [2] Koppaka V, et al. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, and clinical potential. Pharmacological Reviews. 2012;64(3):520-539. View Source
- [3] Marcato P, et al. Aldehyde dehydrogenase: its role as a cancer stem cell marker comes down to the specific isoform. Cell Cycle. 2011;10(9):1378-1384. View Source
